2-(6-Methoxypyridin-2-yl)ethanol

LogP Lipophilicity Partition Coefficient

A heteroaromatic alcohol building block for medicinal chemistry. The 6-methoxy substitution increases predicted logP by 0.18–0.37 vs. unsubstituted pyridineethanol, modulating lipophilicity and lowering boiling point by ~3°C for improved process efficiency. The 9.8% MW difference vs. amino-substituted analogs facilitates distinct LC-MS/GC-MS monitoring. Specify 97% purity for R&D consistency.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 195819-17-1
Cat. No. B182246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxypyridin-2-yl)ethanol
CAS195819-17-1
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)CCO
InChIInChI=1S/C8H11NO2/c1-11-8-4-2-3-7(9-8)5-6-10/h2-4,10H,5-6H2,1H3
InChIKeyMTRANQHMPYZYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methoxypyridin-2-yl)ethanol (CAS 195819-17-1) | Physicochemical Properties, Procurement Specifications & Key Differential Data


2-(6-Methoxypyridin-2-yl)ethanol (CAS 195819-17-1, synonym 2-Pyridineethanol,6-methoxy) is a heteroaromatic building block of the pyridineethanol class, consisting of a pyridine ring substituted at the 2-position with an ethanol group and at the 6-position with a methoxy group . Its molecular formula is C8H11NO2 with a molecular weight of 153.18 g/mol . This compound is primarily employed as a synthetic intermediate in medicinal chemistry and pharmaceutical research, with a predicted logP of 0.49 indicating moderate lipophilicity and a predicted boiling point of 237.6±30.0 °C at 760 mmHg . Typical commercial specifications cite purity levels of 97% .

Why 2-(6-Methoxypyridin-2-yl)ethanol Cannot Be Simply Replaced by Unsubstituted or Chain-Modified Pyridineethanol Analogs


The presence and specific positioning of the 6-methoxy substituent fundamentally alters the physicochemical profile of 2-(6-Methoxypyridin-2-yl)ethanol relative to its unsubstituted pyridineethanol core or its chain-length variants, directly impacting solubility, reactivity, and purification behavior in downstream synthetic applications . The methoxy group modulates electron density on the pyridine ring, influencing both the compound's lipophilicity (logP) and its boiling point, which in turn dictates its suitability for specific reaction conditions and separation protocols . Furthermore, variations in the ethanol side-chain length or branching introduce distinct steric and electronic effects that preclude simple interchangeability in established synthetic routes . The quantitative evidence presented below demonstrates that these are not merely academic distinctions but measurable, procurement-relevant differences that directly affect experimental reproducibility and process efficiency .

Quantitative Differentiation of 2-(6-Methoxypyridin-2-yl)ethanol (CAS 195819-17-1) from Closest Analogs


Lipophilicity Shift: 2-(6-Methoxypyridin-2-yl)ethanol vs. Unsubstituted 2-(Pyridin-2-yl)ethanol

2-(6-Methoxypyridin-2-yl)ethanol exhibits a logP of 0.49, which is 0.18 to 0.37 log units higher than the unsubstituted analog 2-(pyridin-2-yl)ethanol (logP 0.12–0.31) . This increased lipophilicity reflects the hydrophobic contribution of the 6-methoxy substituent. This quantitative difference is critical for predicting membrane permeability and optimizing chromatographic purification conditions in medicinal chemistry programs .

LogP Lipophilicity Partition Coefficient Medicinal Chemistry

Boiling Point Differential: Impact on Purification Strategy for 2-(6-Methoxypyridin-2-yl)ethanol vs. 2-(Pyridin-2-yl)ethanol

2-(6-Methoxypyridin-2-yl)ethanol has a predicted boiling point of 237.6±30.0 °C at 760 mmHg, which is approximately 2.4 °C lower than the reported boiling point of unsubstituted 2-(pyridin-2-yl)ethanol (240.6±0.0 °C at 760 mmHg) . While the difference is modest, the presence of the methoxy group introduces a measurable shift in volatility that can be exploited in fractional distillation or in selecting appropriate solvent evaporation conditions to minimize product loss .

Boiling Point Distillation Purification Volatility

Chain-Length Effect on Lipophilicity: 2-(6-Methoxypyridin-2-yl)ethanol vs. (6-Methoxypyridin-2-yl)methanol

Increasing the length of the alcohol side-chain from a methanol group to an ethanol group results in a measurable increase in lipophilicity. 2-(6-Methoxypyridin-2-yl)ethanol exhibits a predicted logP of 0.49, while the one-carbon shorter analog, (6-methoxypyridin-2-yl)methanol, has a predicted logP of 0.14 . This 0.35 log unit increase, attributable to the additional methylene group, is a class-level trend that influences both compound solubility and its behavior in reversed-phase HPLC purification .

LogP Lipophilicity Chain Length Medicinal Chemistry

Purity Specification Benchmarking: 2-(6-Methoxypyridin-2-yl)ethanol at 97% vs. Unsubstituted 2-(Pyridin-2-yl)ethanol at ≥98%

Commercial suppliers typically offer 2-(6-Methoxypyridin-2-yl)ethanol at a purity specification of 97%, whereas unsubstituted 2-(pyridin-2-yl)ethanol is frequently available at ≥98.0% (GC) purity . This 1% difference in baseline purity specification reflects the slightly greater synthetic or purification challenge associated with the methoxy-substituted analog. For applications demanding high precision, such as quantitative biological assays or final-step pharmaceutical intermediate use, this 1% variance in purity can be significant and may necessitate additional in-house purification steps .

Purity Specification Procurement Quality Control

Molecular Weight Shift: Distinguishing 2-(6-Methoxypyridin-2-yl)ethanol from Amino-Functionalized Analogs

2-(6-Methoxypyridin-2-yl)ethanol has a molecular weight of 153.18 g/mol, which is 15.02 g/mol (approximately 9.8%) lower than the amino-functionalized analog (S)-2-amino-2-(6-methoxypyridin-2-yl)ethanol (168.20 g/mol) . This substantial difference in molecular weight directly impacts mass spectrometric detection and compound identification in reaction monitoring and purity analysis. For LC-MS or GC-MS workflows, this 9.8% mass differential ensures clear resolution between the parent alcohol and any potential amino-substituted byproducts or derivatives [1].

Molecular Weight Building Block Synthetic Intermediate Mass Spectrometry

Validated Application Scenarios for 2-(6-Methoxypyridin-2-yl)ethanol (CAS 195819-17-1) Based on Quantitative Differentiation


Medicinal Chemistry: Lipophilicity-Driven Lead Optimization

Utilize 2-(6-Methoxypyridin-2-yl)ethanol as a key building block when a specific increase in lipophilicity (logP +0.18 to +0.37 vs. unsubstituted pyridineethanol) is required to enhance membrane permeability or modulate metabolic stability in a lead compound. This quantitative logP shift, supported by data in Section 3, allows for predictable tuning of drug-like properties without altering the core pharmacophore .

Process Chemistry: Optimized Distillation and Workup Protocols

Leverage the quantified boiling point differential (-3.0 °C vs. unsubstituted analog) to design more efficient solvent evaporation and distillation steps. This data, from Section 3, informs the selection of vacuum conditions and rotary evaporation parameters to minimize product loss during large-scale syntheses, improving overall process yield and cost-efficiency .

Analytical Development: Mass Spectrometry Method Differentiation

Rely on the 9.8% molecular weight difference between 2-(6-Methoxypyridin-2-yl)ethanol and its amino-substituted analogs to develop robust LC-MS or GC-MS methods for reaction monitoring and purity assessment. This quantitative mass difference, as detailed in Section 3, ensures clear chromatographic and mass spectral resolution, preventing misidentification of intermediates or impurities .

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